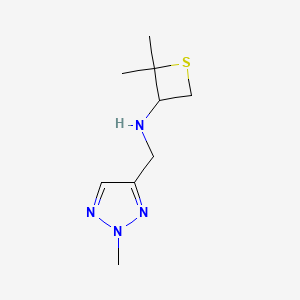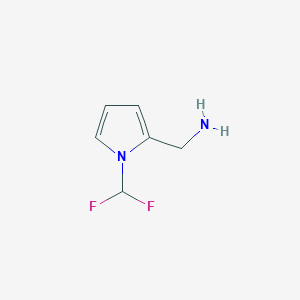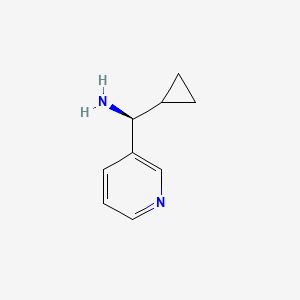![molecular formula C9H8ClNS B12963272 2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
2-(Chloromethyl)-7-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-7-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a chloromethyl group at the 2-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methylbenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-thiazole: Similar structure but lacks the benzene ring.
7-Methylbenzo[d]thiazole: Lacks the chloromethyl group.
2-Methylbenzo[d]thiazole: Lacks the chloromethyl group at the 2-position.
Uniqueness
2-(Chloromethyl)-7-methylbenzo[d]thiazole is unique due to the presence of both the chloromethyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
MTKCDDYWLXREBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)






![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)



